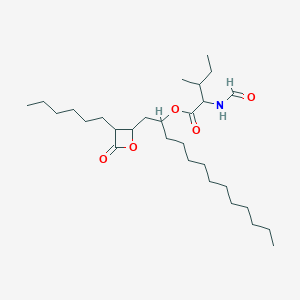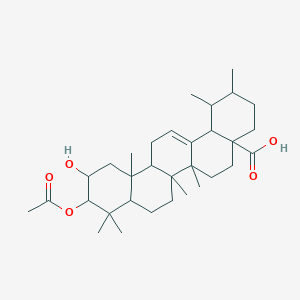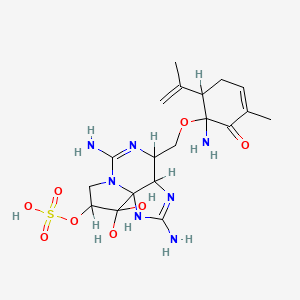
Arachidoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidoside is an organic compound belonging to the class of catechins, which are a type of flavonoid polyphenol. Catechins are known for their antioxidant properties and are commonly found in various plants, including nuts. This compound has been detected in nuts, making it a potential biomarker for the consumption of these foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arachidoside typically involves the combination of anthocyanin (aglycone) with various sugars through glycosidic bonds . The specific reaction conditions and reagents used in the synthesis of this compound are not well-documented in the literature. general methods for synthesizing catechins involve the use of organic solvents and catalysts to facilitate the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve the extraction of catechins from natural sources such as nuts, followed by purification processes to isolate this compound. Techniques such as chromatography and crystallization are commonly used in the purification of catechins.
Analyse Chemischer Reaktionen
Types of Reactions
Arachidoside, like other catechins, can undergo various chemical reactions, including:
Oxidation: Catechins are prone to oxidation, which can lead to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert catechins into their corresponding reduced forms.
Substitution: Catechins can undergo substitution reactions, where functional groups on the catechin moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of catechins include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield reduced catechin derivatives.
Wissenschaftliche Forschungsanwendungen
Arachidoside has several scientific research applications, including:
Chemistry: this compound is studied for its antioxidant properties and its potential use in synthesizing other flavonoid compounds.
Biology: Research on this compound includes its role in plant metabolism and its potential as a biomarker for nut consumption.
Medicine: this compound’s antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of Arachidoside involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage to cells. The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. By interacting with these targets, this compound can modulate cellular responses to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Arachidoside is similar to other catechins such as epicatechin, catechin, and epigallocatechin gallate. These compounds share similar antioxidant properties and are found in various plants. this compound is unique in its specific structure and its presence in nuts, which distinguishes it from other catechins commonly found in tea and other sources .
List of Similar Compounds
- Epicatechin
- Catechin
- Epigallocatechin gallate
- Proanthocyanidins
This compound’s unique presence in nuts and its specific antioxidant properties make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJXXLBWQXMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)


![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)


